![molecular formula C19H28N4O3S B2416298 3-methyl-2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridine CAS No. 2199907-10-1](/img/structure/B2416298.png)
3-methyl-2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridine is a complex organic compound with significant potential across various fields of scientific research. Its intricate structure, featuring a pyridine backbone connected to sulfonyl and imidazole moieties, makes it an attractive candidate for study in synthetic chemistry, pharmacology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Synthesis of 3-methyl-2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridine typically involves a multi-step process:
Initial Formation of Imidazole Sulfonyl Intermediate: Starting from 1-methyl-2-(propan-2-yl)-1H-imidazole, a sulfonyl group is introduced through sulfonation.
Piperidine Functionalization: The sulfonyl imidazole intermediate then reacts with 4-hydroxypiperidine under specific conditions to introduce the piperidinyl moiety.
Final Coupling with Pyridine: The resulting compound is finally linked to a 3-methyl-2-hydroxypyridine structure through nucleophilic substitution, yielding the target molecule.
Reaction conditions typically include the use of strong bases and polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM), often requiring elevated temperatures and inert atmospheres.
Industrial Production Methods
Industrial production of this compound may leverage continuous flow chemistry to enhance efficiency, consistency, and scalability. This method minimizes waste and optimizes reaction yields, making it a preferred choice for large-scale synthesis. The use of automated systems ensures high precision in reaction control and minimizes the risks associated with manual handling of hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Introduced through agents like hydrogen peroxide, leading to modification of the methyl groups or imidazole ring.
Reduction: Using agents like lithium aluminum hydride (LiAlH4) to reduce sulfonyl or pyridine functional groups.
Substitution: The presence of various reactive sites, such as the pyridine nitrogen or sulfonyl oxygen, allows for diverse substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), often under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for radical halogenation.
Major Products
Depending on the reaction type, products include hydroxylated derivatives, reduced imidazole or pyridine rings, and halogenated compounds, each offering unique properties for further exploration.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic chemistry, 3-methyl-2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridine serves as a valuable intermediate for building more complex structures. Its diverse reactivity allows for extensive functionalization, providing pathways to novel materials and pharmaceuticals.
Biology
The compound's biological applications stem from its potential pharmacological activities. Researchers investigate its interactions with various enzymes and receptors, aiming to develop new therapeutic agents targeting diseases such as cancer, inflammation, and infectious diseases.
Medicine
In medicine, it is studied for its potential as a drug candidate. Its unique structure offers multiple binding sites, making it a promising lead for drugs that target specific molecular pathways. Preliminary studies may explore its efficacy, safety, and pharmacokinetics in preclinical models.
Industry
Industrial applications include its use as a catalyst or additive in chemical processes. Its stability and reactivity can enhance the efficiency of certain industrial reactions, contributing to more sustainable and cost-effective production methods.
Wirkmechanismus
The compound exerts its effects through interaction with specific molecular targets:
Molecular Targets: It often targets enzymes or receptors involved in critical biological pathways, such as kinases or G-protein-coupled receptors.
Pathways Involved: By binding to these targets, it modulates signaling pathways that regulate cellular processes like proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methyl-3-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridine: Slight structural variation with altered reactivity and potential biological activity.
4-methyl-2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridine: Another positional isomer with distinct properties and applications.
5-methyl-2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridine: Differing methyl group position, affecting its chemical and biological behavior.
Uniqueness
3-methyl-2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridine stands out due to its specific combination of functional groups, which grants it unique reactivity and biological properties. Its versatility in synthesis and potential therapeutic applications make it a compound of significant interest in various research fields.
This compound represents an intriguing intersection of chemistry, biology, and industrial applications, showcasing the power of molecular design in advancing scientific and technological frontiers. What would you like to explore next?
Eigenschaften
IUPAC Name |
3-methyl-2-[[1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3S/c1-14(2)18-21-17(12-22(18)4)27(24,25)23-10-7-16(8-11-23)13-26-19-15(3)6-5-9-20-19/h5-6,9,12,14,16H,7-8,10-11,13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPRONGZPGRQJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)S(=O)(=O)C3=CN(C(=N3)C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
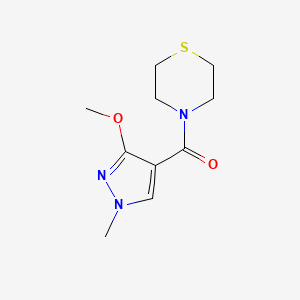
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2416217.png)
![N-(2-chlorobenzyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2416219.png)
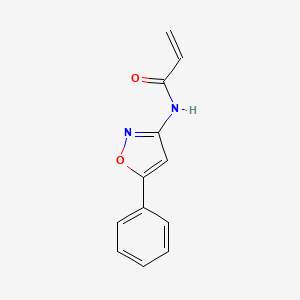
![5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B2416223.png)
![5-Chloro-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2416224.png)
![3-(2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2416227.png)
![N-(3-(1H-imidazol-1-yl)propyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2416228.png)
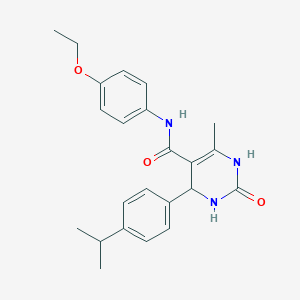
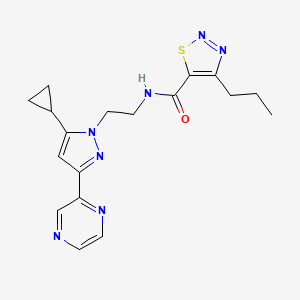
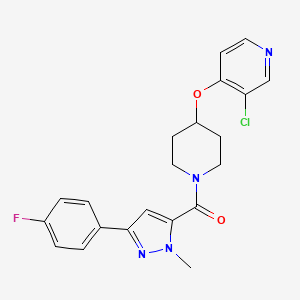
![3-Cyclopropylidene-8-(3,4-diethoxybenzoyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2416236.png)
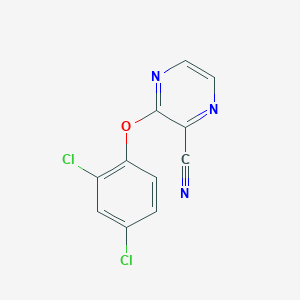
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2416238.png)
